4-Formylphenylboronic acid
Overview
Description
4-Formylphenylboronic acid, also known as 4-(Dihydroxyboryl)benzaldehyde, is an organic compound with the chemical formula C7H7BO3. It is a versatile synthetic building block and an important intermediate in the preparation of agrochemical and pharmaceutical active ingredients. This compound finds industrial applications as a stabilizer and inhibitor for enzymes and as a bactericide .
Mechanism of Action
Target of Action
4-Formylphenylboronic acid (4-FPBA) is a versatile synthetic building block and an important intermediate in the preparation of agrochemical and pharmaceutical active ingredients . It finds industrial application as a stabilizer and inhibitor for enzymes , and as a bactericide . It is also used to identify and measure the concentration of various sugars in biological systems .
Mode of Action
4-FPBA interacts with its targets primarily through Suzuki cross-coupling reactions . It can be used as a reagent for palladium-catalyzed Suzuki-Miyaura cross-coupling in water and copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides .
Biochemical Pathways
The compound plays a significant role in the Suzuki-Miyaura cross-coupling reactions , which are crucial in the synthesis of many inhibitors of serine proteases . These enzymes are known to increase the growth, progression, and metastasis of tumor cells .
Pharmacokinetics
Information on the ADME properties (Absorption, Distribution, Metabolism, and Excretion) of 4-FPBA is currently limited. It’s known that the compound is quite stable and readily forms dimers and cyclic trimeric anhydrides . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
The molecular and cellular effects of 4-FPBA’s action are primarily seen in its role as a stabilizer and inhibitor for enzymes . It’s also used in the build-up of pharmacologically active biphenyl compounds such as a precursor of the antihypertensive AT1 antagonist telmisartan .
Action Environment
The action, efficacy, and stability of 4-FPBA can be influenced by environmental factors. For instance, it’s known that the compound is quite stable and dissolves little in cold but better in hot water . Also, safety data suggests that adequate ventilation, especially in confined areas, is necessary when handling the compound .
Biochemical Analysis
Biochemical Properties
4-Formylphenylboronic acid plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it is used as a substrate for Suzuki cross-coupling reactions . It can also be used as a reagent for palladium-catalyzed Suzuki-Miyaura cross-coupling in water and copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides .
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is also involved in the Suzuki coupling, a type of palladium-catalyzed carbon-carbon bonding reaction .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound has shown stability and does not degrade easily . It readily forms dimers and cyclic trimeric anhydrides, which complicate purification .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Formylphenylboronic acid was first reported by Heinrich Nöth in 1990. The process begins with 4-bromobenzaldehyde as the starting material. The aldehyde group undergoes acetalization using diethoxymethoxyethane and ethanol to form 1-bromo-4-(diethoxymethyl)benzene. This intermediate reacts with magnesium to form a Grignard compound, which is then treated with tri-n-butyl borate to yield the protected aryl boronic ester. After acidic work-up, the target product is obtained in a 78% yield .
An alternative method involves the use of aryllithium compounds. When 1-bromo-4-(diethoxymethyl)benzene is treated with triisopropylborate at -78°C, this compound is obtained in a 99% crude yield .
Industrial Production Methods: More recently, an improved process has been patented using less expensive starting materials such as 4-chlorobenzaldehyde, metallic lithium, and trimethyl borate. This method offers a cost-effective and scalable approach to producing this compound .
Chemical Reactions Analysis
Types of Reactions: 4-Formylphenylboronic acid undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products:
Oxidation: 4-Carboxyphenylboronic acid.
Reduction: 4-Hydroxymethylphenylboronic acid.
Substitution: Various biaryl compounds depending on the coupling partner.
Scientific Research Applications
4-Formylphenylboronic acid is widely used in scientific research due to its versatility:
Comparison with Similar Compounds
- 3-Formylphenylboronic acid
- 2-Formylphenylboronic acid
- 4-Carboxyphenylboronic acid
- 4-Hydroxymethylphenylboronic acid
Comparison: 4-Formylphenylboronic acid is unique due to its specific functional groups, which allow it to participate in a wide range of chemical reactions. Compared to 3-Formylphenylboronic acid and 2-Formylphenylboronic acid, the para-position of the formyl group in this compound provides distinct reactivity and selectivity in chemical reactions . Additionally, its stability and ability to form dimers and cyclic trimeric anhydrides make it a valuable compound in various applications .
Properties
IUPAC Name |
(4-formylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BO3/c9-5-6-1-3-7(4-2-6)8(10)11/h1-5,10-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXWBQOJISHAKKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6074887 | |
Record name | 4-Formylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6074887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87199-17-5 | |
Record name | 4-Formylphenylboronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87199-17-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-(4-formylphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087199175 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Boronic acid, B-(4-formylphenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Formylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6074887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-formylphenylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.550 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Boronic acid, B-(4-formylphenyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.344 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BORONIC ACID, B-(4-FORMYLPHENYL)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z4V1TO2DWR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 4-Formylphenylboronic acid (4-FPBA) primarily interacts with its target molecules through the formation of reversible covalent bonds with cis-diol groups, such as those found in sugars like glucose and fructose, and in glycoproteins. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] This interaction forms a five- or six-membered cyclic ester. [] The downstream effects of this interaction vary depending on the application, but commonly include:
- Selective binding and enrichment: 4-FPBA immobilized on various materials can selectively capture and enrich cis-diol-containing molecules from complex mixtures. [, , , , , , , ]
- Glucose-responsive drug delivery: 4-FPBA incorporated into polymeric systems can create glucose-responsive materials. Binding of glucose to 4-FPBA can trigger changes in the material properties, such as swelling or degradation, leading to controlled drug release. [, , , ]
- Sensing applications: 4-FPBA can be integrated into sensing systems where its interaction with cis-diols triggers a detectable change in a signal, enabling the detection and quantification of target molecules. [, , , , , , , ]
- Self-assembly: 4-FPBA, through its dynamic covalent bonding with cis-diols, can drive the self-assembly of molecules into ordered structures like nanoparticles, hydrogels, and thin films. [, , , ]
ANone:
- Molecular Formula: C7H7BO3 []
- Spectroscopic Data:
- FTIR: Key signals are observed at 1560 cm−1 and 630 cm−1, indicating the presence of a para-substituted benzene ring. []
- Raman: Provides complementary information to FTIR, specifically regarding vibrational modes. []
- 11B NMR: Signals typically appear between δ = 1.9 to 7.3 ppm, indicating a tetracoordinated environment for the boron atom in solution. []
- ToF-SIMS: Shows fragments of boron ion (B-) at 11.0 m/z, confirming the presence of boron in the compound. []
ANone: 4-FPBA has been successfully incorporated into various materials, including:
- Chitosan: Forms conjugates for colon-specific drug delivery [] and glucose-sensitive insulin release. [, , ]
- Magnetic nanoparticles: Creates adsorbents for magnetic solid-phase extraction of benzoylurea pesticides [] and catecholamines. [, ]
- Polyvinyl alcohol (PVA): Used in the preparation of pH-responsive, dynamically restructuring hydrogels. []
- Gold surfaces and nanoparticles: Forms self-assembled monolayers for electrochemical sensing of dopamine and sugars. [, , ]
- Cotton fiber: Used to create boronate-affinity adsorbents for the enrichment of nucleosides. []
- Silica nanoparticles: Utilized for the development of molecularly imprinted polymers (MIPs) for the separation and purification of shikimic acid and lincomycin. [, ]
- Polyethyleneimine (PEI): Used to enhance the binding capacity of boronic acid-functionalized materials. [, , ]
- pH: The formation of boronic esters is pH-dependent, influencing gel strength and relaxation time in hydrogels. []
- Temperature: Elevated temperatures can affect the stability of 4-FPBA conjugates and their glucose adsorption sensitivity. []
- Solvent: The choice of solvent can affect the solubility and stability of 4-FPBA and its derivatives. []
ANone: While 4-FPBA itself is not typically used as a catalyst, its unique reactivity makes it a valuable building block in the synthesis of various compounds and materials.
- Suzuki Coupling: 4-FPBA readily undergoes Suzuki coupling reactions, enabling the formation of biaryl compounds. This reaction is crucial in the synthesis of telmisartan, an antihypertensive drug. [, ]
- Imine Formation: The formyl group of 4-FPBA participates in Schiff base reactions with amines to form imine bonds. This reaction is often employed in dynamic covalent chemistry strategies. [, , , , , ]
- Boronate Ester Formation: The boronic acid moiety forms reversible covalent bonds with cis-diols, enabling the creation of responsive and self-healing materials. [, , , , , , , , , ]
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